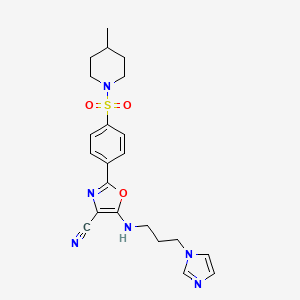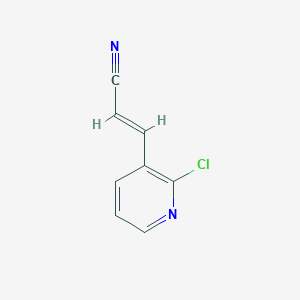
3-(2-Chloropyridin-3-yl)prop-2-enenitrile, E/Z mixture
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(2-Chloropyridin-3-yl)prop-2-enenitrile, E/Z mixture” is a chemical compound with the linear formula C8H5ClN2 . It is a mixture of E and Z isomers .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring attached to a prop-2-enenitrile group . The chlorine atom is attached to the pyridine ring .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 164.6 .Applications De Recherche Scientifique
Synthesis and Characterization of Novel Compounds : This chemical has been utilized in the synthesis of various novel compounds. For instance, 3-(6-Chloropyridin-3-yl)methyl-2-nitromethylenetetrahydrothiophene was synthesized using alpha-nitro ketone intermediates. These compounds were then used to probe the Drosophila neonicotinoid-nicotinic acetylcholine receptor interaction (Zhang, Tomizawa, & Casida, 2004).
Photophysical Properties and Molecular Structures : Studies have been conducted on derivatives featuring electron-donor moieties associated with a -CN group attached to a double bond, analyzing their photophysical properties and molecular structures. This research provides insights into the effects of solvent polarity and molecular structure on self-assembly behaviors of these compounds (Percino et al., 2016).
Phosphorescence and Stimuli-Responsive Materials : Research into positional isomers of this compound has led to the discovery of different phosphorescent colors and quantum yields, revealing the potential for creating dynamic functional materials that can switch phosphorescence based on external stimuli (Li & Yong, 2019).
Antimycobacterial Activity : Some studies have focused on the synthesis of derivatives for potential antimycobacterial activity. Though only a few compounds showed modest growth inhibition of Mycobacterium tuberculosis, these studies provide valuable structure-activity relationships (Sanna et al., 2002).
Complexation with Metal Ions : The compound has been studied for its complexation properties with various metal ions. This research is significant for understanding the aggregational properties of such compounds in solution and their complex-formation equilibria (Matczak-Jon et al., 2010).
Application in Catalysis and Antimicrobial Activities : Some derivatives have been synthesized and their potential as catalysts, as well as their antimicrobial and antioxidant activities, have been evaluated. This includes studies on their electronic and spectroscopic properties, offering insights into the molecular interactions and behaviors of these compounds (Gaber, Awad, & Atlam, 2018).
Safety and Hazards
Propriétés
IUPAC Name |
(E)-3-(2-chloropyridin-3-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2/c9-8-7(3-1-5-10)4-2-6-11-8/h1-4,6H/b3-1+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRPQUCIVQDKCW-HNQUOIGGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C=CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(N=C1)Cl)/C=C/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]but-2-ynamide](/img/structure/B2396004.png)
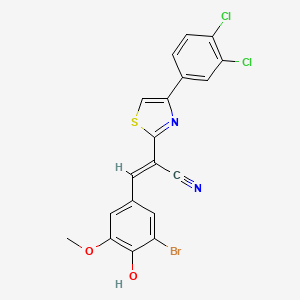
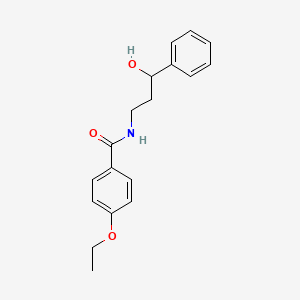
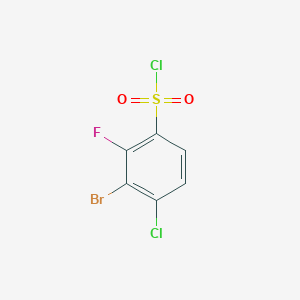


![N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2396014.png)
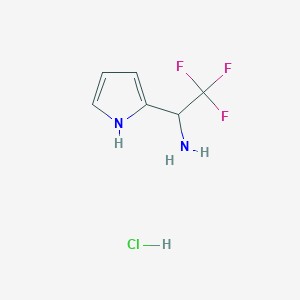
![4-(((1-Isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-2-(4-methoxyphenyl)-5-methyloxazole](/img/structure/B2396016.png)
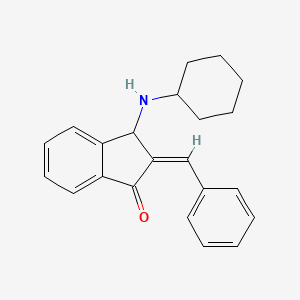
![N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2396024.png)

![4-{[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]methyl}benzoic acid](/img/structure/B2396026.png)
